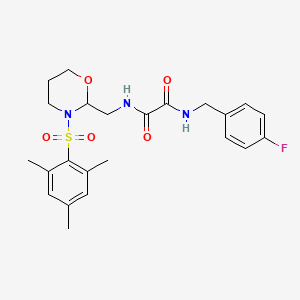

N1-(4-fluorobenzyl)-N2-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide

Description

N1-(4-fluorobenzyl)-N2-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is a synthetic oxalamide derivative characterized by its unique substituents: a 4-fluorobenzyl group at the N1 position and a mesitylsulfonyl-substituted 1,3-oxazinan-2-yl methyl group at the N2 position.

Properties

IUPAC Name |

N'-[(4-fluorophenyl)methyl]-N-[[3-(2,4,6-trimethylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28FN3O5S/c1-15-11-16(2)21(17(3)12-15)33(30,31)27-9-4-10-32-20(27)14-26-23(29)22(28)25-13-18-5-7-19(24)8-6-18/h5-8,11-12,20H,4,9-10,13-14H2,1-3H3,(H,25,28)(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLOIONDYEKMHFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCC3=CC=C(C=C3)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28FN3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-fluorobenzyl)-N2-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide typically involves multiple steps:

Formation of the Oxazinan Ring: The oxazinan ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors under acidic or basic conditions.

Introduction of the Mesitylsulfonyl Group: The mesitylsulfonyl group is introduced via sulfonylation, where mesitylene is reacted with a sulfonyl chloride in the presence of a base.

Attachment of the Fluorobenzyl Group: The fluorobenzyl group is attached through a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with an amine.

Formation of the Oxalamide Linkage: The final step involves the formation of the oxalamide linkage through a condensation reaction between an oxalic acid derivative and the amine-functionalized intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(4-fluorobenzyl)-N2-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the oxalamide linkage or other functional groups.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the fluorob

Biological Activity

N1-(4-fluorobenzyl)-N2-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is a synthetic compound belonging to the oxalamide class, known for its diverse biological activities. This compound features a unique structural arrangement that includes a fluorobenzyl moiety and a mesitylsulfonyl group, which contribute to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and implications in drug development.

Structural Overview

The compound can be represented by the following chemical structure:

Synthesis

The synthesis of this compound typically involves several steps including:

- Formation of the oxazinan ring : This is achieved through cyclization reactions involving appropriate precursors.

- Introduction of the fluorobenzyl group : This step often requires selective halogenation followed by nucleophilic substitution.

- Final assembly : The oxalamide linkage is formed through coupling reactions.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic activity against various cancer cell lines. For instance:

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| A2780 (Ovarian Cancer) | 12.5 | Induces apoptosis via mitochondrial pathways |

| MCF-7 (Breast Cancer) | 15.0 | Inhibits tubulin polymerization |

| A2780/RCIS (Resistant) | 20.0 | Cell cycle arrest at G2/M phase |

These findings suggest that the compound may act as a potent inhibitor of microtubule dynamics, similar to other known antitumor agents.

The biological mechanism of this compound appears to involve:

-

Tubulin Inhibition : The compound likely binds to the colchicine site on tubulin, disrupting microtubule assembly and leading to cell cycle arrest.

- Molecular Docking Studies : Computational models have shown favorable interactions between the compound and the tubulin protein structure (PDB ID: 4O2B), indicating a potential binding affinity that correlates with observed biological activity.

Case Studies

Several case studies have reported on the efficacy of similar oxalamide compounds in preclinical settings:

-

Study on Tubulin Inhibitors :

- Researchers synthesized a series of oxalamides and evaluated their cytotoxic effects on various cancer cell lines.

- Compounds were shown to induce significant apoptosis and G2/M phase arrest in treated cells.

-

Molecular Characterization :

- Detailed analysis using techniques such as NMR and LC-MS confirmed the integrity and purity of synthesized compounds, reinforcing their potential for biological evaluation.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Oxalamides are a versatile class of compounds with diverse applications, including flavoring agents, enzyme inhibitors, and antiviral therapeutics. Below is a detailed comparison of the target compound with structurally and functionally related analogs:

Table 1: Structural and Functional Comparison of Selected Oxalamides

Key Observations

Substituent Effects on Biological Activity :

- Fluorinated Aromatic Groups : The 4-fluorobenzyl group in the target compound and the 4-chloro-3-fluorophenyl group in BNM-III-170 suggest enhanced binding to hydrophobic pockets in enzymes or receptors. Fluorination often improves metabolic stability and bioavailability .

- Mesitylsulfonyl Group : Unique to the target compound, this bulky substituent may reduce off-target interactions compared to smaller groups like pyridin-2-yl ethyl (S336, S5456) or methoxyphenethyl (Compound 18).

Synthetic Yields and Complexity :

- The target compound’s synthesis likely requires multi-step procedures due to its mesitylsulfonyl-oxazinan moiety, similar to BNM-III-170 (synthesized via a 5-step process) . In contrast, simpler analogs like Compound 18 are synthesized in 52% yield via straightforward oxalamide coupling .

Enzyme Inhibition and Safety: Oxalamides with pyridinyl or methoxybenzyl groups (e.g., S336, S5456) exhibit moderate CYP3A4 inhibition, but their safety profiles are acceptable for flavoring agents (NOEL = 100 mg/kg bw/day) . The mesitylsulfonyl group in the target compound may further mitigate CYP inhibition due to steric hindrance.

The latter’s mesitylsulfonyl group could enhance binding to viral entry proteins, warranting further study .

Q & A

Q. What are the critical steps and challenges in synthesizing N1-(4-fluorobenzyl)-N2-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide?

Synthesis involves multi-step reactions, starting with the preparation of intermediates like 4-fluorobenzylamine and mesitylsulfonyl-oxazinan precursors. Key challenges include optimizing sulfonamide bond formation (e.g., using triethylamine or pyridine as catalysts) and controlling reaction temperatures to avoid side products like dimerization . Purification via recrystallization or chromatography is critical for achieving >95% purity .

Q. How can NMR and mass spectrometry confirm the structural integrity of this compound?

- ¹H/¹³C NMR : Identifies aromatic protons (δ 7.2–7.4 ppm for fluorobenzyl) and sulfonyl/oxazinan methyl groups (δ 2.1–2.6 ppm).

- HRMS : Validates molecular weight (expected m/z ~550–560 for C₂₄H₂₈FN₃O₅S) and isotopic patterns .

- IR Spectroscopy : Confirms amide C=O stretches (~1650–1700 cm⁻¹) and sulfonyl S=O bonds (~1150–1250 cm⁻¹) .

Q. What solvents and reaction conditions are optimal for its stability during storage?

The compound is likely stable in inert, anhydrous solvents like DMF or DMSO at –20°C. Avoid aqueous or acidic conditions to prevent hydrolysis of the sulfonamide or oxazinan rings .

Advanced Research Questions

Q. How can in silico methods predict biological targets and binding affinities for this compound?

Molecular docking (e.g., AutoDock Vina) can model interactions with enzymes like cytochrome P450 or soluble epoxide hydrolase, leveraging its sulfonyl and fluorobenzyl groups for hydrophobic pocket binding . MD simulations assess stability of ligand-receptor complexes over 100-ns trajectories .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

- Dose-Response Analysis : Test across a wide concentration range (nM–μM) to identify non-linear effects.

- Assay Validation : Use orthogonal methods (e.g., fluorescence polarization vs. SPR) to confirm target engagement .

- Metabolic Stability Testing : Liver microsome assays identify if rapid degradation skews IC₅₀ values .

Q. What crystallographic insights exist for related oxalamides, and how do they inform SAR?

X-ray structures of analogs (e.g., N1-allyl-N2-((3-(4-chlorophenyl)sulfonyl)-oxazinan-2-yl)methyl)oxalamide) reveal critical bond angles (e.g., 120° for sulfonyl S–O bonds) and π-stacking between fluorobenzyl and aromatic residues . These guide substitutions to enhance binding entropy or reduce steric hindrance .

Methodological Recommendations

- Synthetic Optimization : Use microwave-assisted synthesis to reduce reaction times for sulfonamide formation (20 mins vs. 12 hrs) .

- Bioactivity Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target effects .

- Data Reproducibility : Adopt standardized protocols for cell viability assays (e.g., MTT vs. ATP-based luminescence) to minimize variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.